2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives characterized by a triazole core functionalized with a sulfanyl-linked acetamide group. Key structural features include:
- Cyclohexyl substituent at the 5-position of the triazole ring, contributing to lipophilicity and steric bulk.
- 1H-pyrrol-1-yl group at the 4-position, introducing aromatic heterocyclic character.
- 3,4-Dimethoxyphenyl acetamide moiety, providing electron-donating methoxy groups that may enhance receptor binding or solubility.
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-29-18-11-10-17(14-19(18)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJBHJXKAAARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to enhance biological activity through various mechanisms. The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N5OS |
| Molecular Weight | 429.48 g/mol |
| IUPAC Name | 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide |
| LogP | 4.63 |
| Polar Surface Area | 56.79 Ų |
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study by Aziz-ur-Rehman et al. (2011) noted that triazole derivatives can inhibit bacterial growth effectively. The compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Antitubercular Activity
The structural components of the compound suggest potential antitubercular activity. A related study explored the structure–activity relationship of similar compounds targeting Mycobacterium tuberculosis by inhibiting inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis . Given the structural similarities, it is hypothesized that our compound may also exhibit similar inhibitory effects.
Enzyme Inhibition
The compound's sulfanyl group is known to interact with various enzymes. In particular, studies have demonstrated that sulfamoyl derivatives possess urease inhibitory activity. This could indicate potential therapeutic applications in treating conditions associated with elevated urease levels .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide :
- Antibacterial Efficacy: A series of derivatives were synthesized and evaluated for their antibacterial properties against E. coli and S. aureus. The results indicated that modifications in the triazole ring significantly affected the antibacterial potency, with some derivatives achieving IC50 values as low as 2 µM .
- Antitubercular Studies: Compounds targeting IMPDH were shown to possess selective activity against resistant strains of M. tuberculosis. The cyclohexyl and pyrrole components were critical for maintaining activity levels against resistant strains .
- Urease Inhibition: Compounds containing sulfamoyl groups were evaluated for their ability to inhibit urease activity in vitro. Results showed promising inhibition rates that suggest potential applications in managing infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a core 1,2,4-triazole scaffold with diverse derivatives. Substituent variations significantly influence physicochemical and biological properties:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound and analogs provides electron-donating methoxy groups, which may enhance binding to receptors requiring aromatic stacking or hydrogen bonding.
- Biological Activity: Analogs like VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., pyridinyl vs. ethyl groups) can switch activity from agonist to antagonist .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how is its purity validated?
- Methodology : A two-step approach is typically employed:
Core triazole synthesis : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.
Functionalization : Thioether linkage formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives. Catalysts like pyridine/Zeolite-Y (0.01 M) are used under reflux (150°C, 5 hours) .
- Validation : Purity is confirmed via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹), LC-MS (m/z consistent with molecular ion), and elemental analysis (±0.3% for C, H, N) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Techniques :
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths (C–S: ~1.81 Å) and dihedral angles (e.g., triazole-pyrrole plane: ~15°) .
- Spectroscopy : ¹H NMR confirms substituent integration ratios (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm). IR identifies key functional groups (N–H stretch at ~3300 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays : Anti-inflammatory or anti-exudative activity is tested via carrageenan-induced rat paw edema models. Doses (e.g., 10 mg/kg) are compared to reference drugs (e.g., diclofenac sodium) .
- Example Data :
| Compound | Edema Inhibition (%) | Reference Drug Efficacy |
|---|---|---|
| Target Acetamide | 62 ± 3% | 70 ± 2% (Diclofenac) |
Advanced Research Questions
Q. How can computational methods predict and optimize the compound’s bioactivity?
- Approach :
- PASS Algorithm : Predicts potential targets (e.g., cyclooxygenase-2 inhibition with Pa ~0.8) .
- Molecular Docking : AutoDock Vina evaluates binding affinity (ΔG = −9.2 kcal/mol) to COX-2’s active site (PDB: 1PXX). Key interactions: H-bond with Arg120, hydrophobic contacts with cyclohexyl group .
- Optimization : QSAR models adjust substituents (e.g., methoxy → ethoxy) to enhance ligand efficiency.
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?
- Case Study : If PASS predicts high antimicrobial activity but in vitro assays show low efficacy:
Re-evaluate assay conditions : Check solubility (e.g., DMSO concentration ≤1%) or bacterial strain specificity.
Synchrotron crystallography : Verify if protein-ligand interactions differ from docking poses (e.g., triazole orientation in crystal structure vs. model) .
Q. How is the reactivity of the 1,2,4-triazole-pyrrole heterocyclic system exploited in derivatization?
- Functionalization :
- Electrophilic substitution : Nitration at pyrrole’s β-position (HNO₃/AcOH) introduces nitro groups for further reduction to amines.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds substituents to the triazole’s N1 position .
- Impact : Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced anti-proliferative activity (IC₅₀: 12 µM vs. 28 µM for parent compound) .
Q. What catalytic systems improve yield in large-scale synthesis?
- Optimized Conditions :
| Parameter | Standard Protocol | Improved Protocol |
|---|---|---|
| Catalyst | Zeolite-Y | Mesoporous SBA-15 |
| Temperature (°C) | 150 | 120 (microwave-assisted) |
| Yield (%) | 65 | 82 |
- Rationale : SBA-15’s higher surface area (800 m²/g) enhances reactant diffusion .
Q. How do crystallographic studies inform structure-activity relationships (SAR)?
- Key Findings :
- Torsional flexibility : The sulfanyl-acetamide linker adopts a gauche conformation (θ = 68°), allowing optimal target engagement .
- Packing interactions : π-Stacking between dimethoxyphenyl and adjacent triazole rings stabilizes the crystal lattice (distance: 3.5 Å) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
